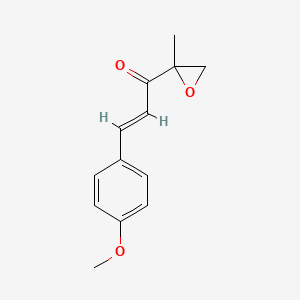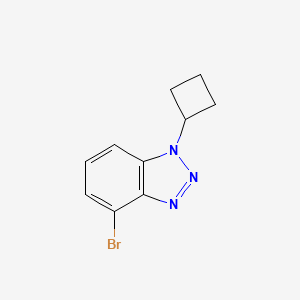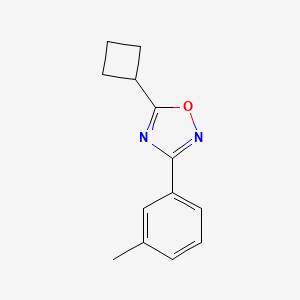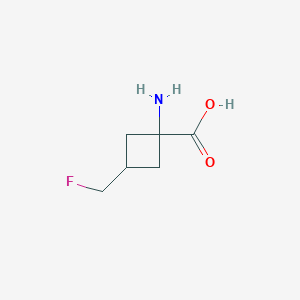![molecular formula C12H13N3 B12078556 [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Méthylpyrimidin-2-yl)phényl]méthanamine est un composé organique qui présente un cycle pyrimidine substitué par un groupe méthyle en position 4 et un cycle phényle substitué par un groupe méthanamine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la [4-(4-méthylpyrimidin-2-yl)phényl]méthanamine implique généralement les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par une réaction de condensation entre une β-dicétone et un dérivé de guanidine.
Substitution par un groupe méthyle : Le groupe méthyle est introduit en position 4 du cycle pyrimidine en utilisant un agent méthylant tel que l’iodure de méthyle.
Formation du cycle phényle : Le cycle phényle est synthétisé séparément, puis couplé au cycle pyrimidine par une réaction de couplage croisé, telle que le couplage de Suzuki-Miyaura.
Introduction du groupe méthanamine : Le groupe méthanamine est introduit par une réaction d’amination réductrice, où le cycle phényle est d’abord fonctionnalisé par un groupe formyle, suivi d’une réduction avec une source d’amine.
Méthodes de production industrielle
En milieu industriel, la production de [4-(4-méthylpyrimidin-2-yl)phényl]méthanamine peut être mise à l’échelle en utilisant des réacteurs à flux continu pour garantir des conditions réactionnelles constantes et des rendements élevés. L’utilisation de catalyseurs et de paramètres réactionnels optimisés peut encore améliorer l’efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthanamine, conduisant à la formation d’imines ou de nitriles.
Réduction : Les réactions de réduction peuvent convertir le cycle pyrimidine en un dérivé dihydropyrimidine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction : L’hydrogénation catalytique à l’aide de palladium sur charbon (Pd/C) ou d’hydrure de lithium et d’aluminium (LiAlH4) peut être utilisée.
Substitution : La nitration peut être réalisée en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique, tandis que l’halogénation peut être obtenue en utilisant des halogènes comme le brome ou le chlore en présence d’un catalyseur acide de Lewis.
Principaux produits
Oxydation : Formation d’imines ou de nitriles.
Réduction : Formation de dérivés dihydropyrimidine.
Substitution : Formation de dérivés nitro ou halogénés.
Applications scientifiques
Chimie
En chimie, la [4-(4-méthylpyrimidin-2-yl)phényl]méthanamine est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer diverses réactions chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que ligand dans les études de liaison aux récepteurs. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un outil précieux dans l’investigation des voies biochimiques.
Médecine
En chimie médicinale, la [4-(4-méthylpyrimidin-2-yl)phényl]méthanamine est étudiée pour ses applications thérapeutiques potentielles. Elle peut servir de composé de référence pour le développement de nouveaux médicaments ciblant des maladies spécifiques, telles que le cancer ou les maladies infectieuses.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Son incorporation dans des polymères ou d’autres matériaux peut améliorer leurs performances dans diverses applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
Le mécanisme d’action de la [4-(4-méthylpyrimidin-2-yl)phényl]méthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à un effet biologique souhaité. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
[4-(2-Méthylpyrimidin-4-yl)oxy]phénylméthanamine : Structure similaire avec un atome d’oxygène reliant les cycles pyrimidine et phényle.
Dérivés de 2-(pyridin-2-yl)pyrimidine : Composés avec un cycle pyridine au lieu d’un cycle phényle.
Composés contenant un imidazole : Composés avec un cycle imidazole au lieu d’un cycle pyrimidine.
Unicité
L’unicité de la [4-(4-méthylpyrimidin-2-yl)phényl]méthanamine réside dans son motif de substitution spécifique et la présence à la fois d’un cycle pyrimidine et d’un cycle phényle. Cette combinaison de caractéristiques structurales confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
[4-(4-methylpyrimidin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-6-7-14-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,8,13H2,1H3 |
Clé InChI |
GYOHSRQAENHVDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)



![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)

![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)


![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)


